molecular formula C24H19FN2O3 B11344014 N-(4-fluorobenzyl)-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

N-(4-fluorobenzyl)-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11344014
M. Wt: 402.4 g/mol
InChI Key: DHBJGQHXYKBVCK-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the reduction of a precursor compound, followed by a series of substitution reactions to introduce the desired functional groups . Industrial production methods often optimize these reactions for higher yields and cost-effectiveness.

Chemical Reactions Analysis

N-[(4-FLUOROPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of this compound.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorophenyl and pyridinyl groups allow it to bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate various biochemical pathways, leading to therapeutic effects. The chromene core is known for its antioxidant properties, which can protect cells from oxidative stress .

Comparison with Similar Compounds

N-[(4-FLUOROPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can be compared with other chromene derivatives, such as:

Properties

Molecular Formula

C24H19FN2O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6,8-dimethyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C24H19FN2O3/c1-15-11-16(2)23-19(12-15)20(28)13-21(30-23)24(29)27(22-5-3-4-10-26-22)14-17-6-8-18(25)9-7-17/h3-13H,14H2,1-2H3

InChI Key

DHBJGQHXYKBVCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)F)C4=CC=CC=N4)C

Origin of Product

United States

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